Lichenicidin -

Lichenicidin

Catalog Number: EVT-245386
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of lichenicidin involves the following steps:

  1. Cultivation: Bacillus licheniformis is cultured in a suitable medium (e.g., LB broth) under optimal conditions (37°C) for approximately 16 to 18 hours.
  2. Extraction: The antimicrobial peptides are extracted from the culture supernatant using solvents like isopropanol. After centrifugation, the supernatant is concentrated and further purified using high-performance liquid chromatography (HPLC) to isolate lichenicidin .
  3. Characterization: Mass spectrometry is employed to determine the molecular mass and confirm the identity of lichenicidin. The structural genes associated with its biosynthesis include licA1 and licA2, along with modification enzymes licM1 and licM2 that facilitate post-translational modifications essential for activity .
Molecular Structure Analysis

Structure and Data

Lichenicidin's structure consists of two peptide components, each modified by the formation of thioether bonds through the action of specific enzymes. The molecular weight of lichenicidin has been reported to be approximately 3020.6 Da for one peptide component and 3250.6 Da for another . The structural analysis reveals a complex arrangement involving lanthionine residues, which contribute to its stability and antimicrobial properties.

Structural Features

  • Peptide Composition: Contains residues that undergo dehydration and cyclization during synthesis.
  • Thioether Linkages: Essential for structural integrity and function.
Chemical Reactions Analysis

Reactions and Technical Details

The biosynthesis of lichenicidin involves several key reactions:

  1. Dehydration: Hydroxy amino acids (serine, threonine) are dehydrated to form dehydroalanine.
  2. Cyclization: Thioether bonds are formed between cysteine residues and dehydroalanine, resulting in lanthionine formation.
  3. Modification: Further enzymatic modifications enhance the antimicrobial activity of the peptides .

These reactions are catalyzed by specific enzymes encoded within the lantibiotic gene cluster, which plays a crucial role in producing active forms of lichenicidin.

Mechanism of Action

Process and Data

Lichenicidin exerts its antimicrobial effects primarily by disrupting bacterial cell membranes. The mechanism involves:

  1. Membrane Interaction: Lichenicidin binds to lipid II, a crucial component in bacterial cell wall synthesis.
  2. Pore Formation: This binding leads to membrane destabilization, resulting in pore formation that compromises cell integrity.
  3. Cell Lysis: Ultimately, this process leads to cell death due to loss of membrane potential and leakage of intracellular contents .

The synergistic action of both peptide components enhances its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like methanol and water.
  • Stability: Exhibits thermal stability but may degrade under extreme pH conditions.

Relevant Data or Analyses

  • Molecular Weight: Approximately 3020.6 Da for one component; 3250.6 Da for another.
  • pH Stability Range: Active within a pH range conducive to bacterial growth (around pH 6-8).
Applications

Scientific Uses

Lichenicidin has significant potential in various scientific applications:

  • Antimicrobial Agent: Effective against various Gram-positive pathogens, making it a candidate for developing new antibiotics.
  • Food Preservation: Its antibacterial properties can be harnessed in food safety applications to inhibit spoilage organisms.
  • Pharmaceutical Development: Research into lichenicidin may lead to novel therapeutic agents targeting antibiotic-resistant bacteria.
Introduction to Lichenicidin as a Two-Component Lantibiotic

Lichenicidin represents an emerging class of two-peptide lantibiotics produced by Bacillus licheniformis, distinguished by its synergistic antimicrobial activity against multidrug-resistant pathogens. This ribosomally synthesized and post-translationally modified peptide (RiPP) belongs to Class II lanthipeptides, characterized by bifunctional modification enzymes (LanM) that catalyze both dehydration and cyclization reactions. Unlike single-peptide lantibiotics such as nisin, lichenicidin requires two distinct peptides—Bliα (Lchα) and Bliβ (Lchβ)—acting in concert to achieve full bactericidal activity. The compound's unique structural features and dual mechanism of action position it as a promising candidate against antibiotic-resistant infections, particularly amid the critical shortage of novel antimicrobial therapies [1] [4].

Historical Discovery and Taxonomic Classification of Lichenicidin-Producing Bacillus licheniformis Strains

The discovery of lichenicidin originated from genomic mining of Bacillus licheniformis strains, notably the type strain DSM 13 (ATCC 14580), whose complete genome was sequenced in 2004. This revealed a 42.2 kb lantibiotic gene cluster at the chromosomal terminus (bp 3,938,843–3,953,096), encoding two structural genes (licA1/α, licA2/β) and two modification enzymes (licM1, licM2) [8] [10]. Unlike B. subtilis, this strain lacks polyketide synthase genes but retains biosynthetic machinery for lichenicidin through a non-ribosomal peptide synthesis pathway [10]. Subsequent characterization confirmed lichenicidin as a two-component system homologous to haloduracin and lacticin 3147, with its licA1 gene sharing 40% similarity with mersacidin precursors [8].

Table 1: Key Bacillus licheniformis Strains Producing Lichenicidin

Strain DesignationGenBank AccessionGenome Size (bp)Lichenicidin Gene Cluster PositionNotable Features
DSM 13 (ATCC 14580)AE0173334,222,3363,938,843–3,953,096Type strain; no plasmid
ATCC 14580CP0000024,222,336Identical to DSM 13Isogenic to DSM 13
VK21Not depositedNot sequencedHomologous clusterSource for structural studies
B-511Not depositedNot sequencedMinor mutations in licM1Used in heterologous expression

The lichenicidin biosynthetic cluster comprises 14 open reading frames organized into three functional modules:

  • Modification & Processing: licM1 (modifies Bliα), licM2 (modifies Bliβ), licT (ABC transporter with proteolytic domain)
  • Immunity: licFEG (dedicated transporter conferring self-resistance)
  • Regulation: licRK (two-component regulatory system) [8] [9]The GC content (45.1%) of this cluster aligns with the genomic average (46.2%), suggesting vertical inheritance rather than horizontal transfer. Notably, the absence of lanB and lanC genes confirms its classification as a Class II lantibiotic [8].

Epidemiological Significance in Targeting Multidrug-Resistant Pathogens (MRSA, VRE)

Lichenicidin exhibits a broad-spectrum activity against Gram-positive pathogens, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Minimum inhibitory concentration (MIC) assays reveal potent inhibition:

  • MRSA: MIC 64–128 µg/ml
  • MSSA: MIC 16–32 µg/ml
  • Listeria monocytogenes: MIC 8–16 µg/ml
  • VRE: MIC 32–64 µg/ml [1] [3] [6]

Table 2: Antimicrobial Spectrum of Lichenicidin Against Clinically Relevant Pathogens

PathogenMIC Range (µg/ml)Resistance ProfileTime-Kill Kinetics
Methicillin-sensitive S. aureus (MSSA)16–32β-lactam-sensitive<3 hours (at MIC)
Methicillin-resistant S. aureus (MRSA)64–128MecA-positive5–6 hours (at 2×MIC)
Vancomycin-resistant Enterococci (VRE)32–64VanA/VanB-positive6–8 hours
Listeria monocytogenes8–16Lincosamide-resistant4–5 hours
Bacillus cereus16–32Cereulide producer3–4 hours

The time-kill kinetics demonstrate rapid bactericidal effects, eliminating MSSA within 3 hours at MIC and MRSA within 5–6 hours at 2×MIC [1]. This efficacy stems from lichenicidin’s dual mechanism: Bliα binds lipid II (a peptidoglycan precursor), while Bliβ forms pores in the cell membrane. Synergy occurs optimally at a 1:1 molar ratio, reducing viable MRSA counts by 4-log units within 2 hours [4] [6]. Crucially, lichenicidin retains activity against Haemophilus influenzae—a Gram-negative pathogen—when combined with membrane permeabilizers, suggesting potential for spectrum expansion [3].

Role in the Context of Rising Antimicrobial Resistance and Novel Therapeutic Development

With antimicrobial resistance (AMR) causing >1.27 million deaths annually, lichenicidin’s novel mechanism circumvents existing resistance pathways. Unlike conventional antibiotics, it targets lipid II—a "Achilles’ heel" conserved across Gram-positive bacteria—making resistance development less probable [1] [6]. Key advances in therapeutic development include:

  • Heterologous Production: Full biosynthetic reconstitution in Escherichia coli yielded 1 mg/L Bliα and 0.4 mg/L Bliβ, overcoming low native production (0.1 mg/L) [7] [9].
  • Structure-Activity Insights: NMR and molecular dynamics confirm Bliα’s C-terminal domain binds lipid II’s pyrophosphate moiety, while its N-terminal domain may enhance membrane insertion [6].
  • Cytotoxicity Profile: Unlike cytolysin (a toxic two-component lantibiotic), lichenicidin shows no hemolysis at 512 µg/ml and no cytotoxicity toward human fibroblasts, supporting therapeutic potential [1] [5].

Table 3: Biotechnological Production Systems for Lichenicidin

Production SystemYield (mg/L Culture)PurityKey InnovationsLimitations
Native B. licheniformis0.1 (Bliα), 0.01 (Bliβ)>90%Natural modificationLow yield; complex purification
E. coli (pET system)1.0 (Bliα), 0.4 (Bliβ)85–90%Co-expression of licM1/licM2; His-tagInclusion bodies; truncation
E. coli (optimized)4.0 (Bliβ)>95%Cyanogen bromide cleavage; RP-HPLC polishingLow Bliα yield; scalability issues

Current research focuses on bioengineering lichenicidin via alanine-scanning mutagenesis to enhance stability and activity [7] [9]. Its inclusion in probiotic formulations of B. licheniformis is being explored to combat gastrointestinal pathogens like Clostridium perfringens and Salmonella [5]. As a resistance-breaking antimicrobial, lichenicidin exemplifies how lantibiotics could revitalize the antibiotic development pipeline against priority WHO pathogens [1] [9].

Properties

Product Name

Lichenicidin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.